Maltotetraose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylotetraose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including amylotetraose . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of amylotetraose involves the use of microbial fermentation processes. Microorganisms such as Bacillus stearothermophilus are employed to produce amylases that catalyze the formation of amylotetraose from starch substrates . The process is carried out in bioreactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Amylotetraose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by amylases, breaking down amylotetraose into smaller glucose units.
Oxidation: Can be oxidized to form gluconic acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as α-amylase and glucoamylase are commonly used.
Oxidation: Reagents like hydrogen peroxide or specific oxidases can be employed.
Major Products Formed:
Hydrolysis: Produces glucose and maltose.
Oxidation: Forms gluconic acid and its derivatives.
Scientific Research Applications
Amylotetraose has a wide range of applications in scientific research:
Mechanism of Action
Amylotetraose exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the metabolic pathways involved.
Comparison with Similar Compounds
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.
Maltopentaose: A pentasaccharide with five glucose units linked by α-1,4 glycosidic bonds.
Comparison:
Properties
CAS No. |
1263-76-9 |
---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1 |
InChI Key |
LUEWUZLMQUOBSB-AYQJAVFRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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